molecular formula C16H17N3S2 B326749 13-ethylsulfanyl-8-methyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene

13-ethylsulfanyl-8-methyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene

Cat. No.: B326749
M. Wt: 315.5 g/mol
InChI Key: LYJMTHBXHWNWER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Ethylsulfanyl)-5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline is a complex heterocyclic compound that features a unique fusion of pyrimidine, thieno, and isoquinoline rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Ethylsulfanyl)-5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the condensation of 2-amino-3-carbethoxy-4,5,6,7-tetrahydrobenzothiophene with homophthalic anhydride under microwave irradiation, followed by alkaline hydrolysis and cyclization using acetyl chloride .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis processes to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 8-(Ethylsulfanyl)-5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the heterocyclic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, and bases can be employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings.

Scientific Research Applications

8-(Ethylsulfanyl)-5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Ethylsulfanyl)-5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: 8-(Ethylsulfanyl)-5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline is unique due to its fused ring system that combines pyrimidine, thieno, and isoquinoline structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H17N3S2

Molecular Weight

315.5 g/mol

IUPAC Name

13-ethylsulfanyl-8-methyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene

InChI

InChI=1S/C16H17N3S2/c1-3-20-16-14-13(17-8-18-16)12-11-7-5-4-6-10(11)9(2)19-15(12)21-14/h8H,3-7H2,1-2H3

InChI Key

LYJMTHBXHWNWER-UHFFFAOYSA-N

SMILES

CCSC1=NC=NC2=C1SC3=NC(=C4CCCCC4=C23)C

Canonical SMILES

CCSC1=NC=NC2=C1SC3=NC(=C4CCCCC4=C23)C

Origin of Product

United States

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